molecular formula C24H18N2O5 B11107069 3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Cat. No.: B11107069
M. Wt: 414.4 g/mol
InChI Key: XJFROCIJPWIDOC-UHFFFAOYSA-N
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Description

3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a phthalimide group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the phthalimide group: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Introduction of the dimethylphenyl group: This step involves the reaction of the phthalimide with 3,4-dimethylphenylamine under suitable conditions.

    Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Mefenamic acid: 2-[(2,3-Dimethylphenyl)amino]benzoic acid, used as an anti-inflammatory drug.

    Phthalimide derivatives: Compounds with similar phthalimide structures used in various chemical and biological applications.

Uniqueness

3-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is unique due to its combination of functional groups, which provides it with distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

3-[[2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H18N2O5/c1-13-6-8-18(10-14(13)2)26-22(28)19-9-7-15(12-20(19)23(26)29)21(27)25-17-5-3-4-16(11-17)24(30)31/h3-12H,1-2H3,(H,25,27)(H,30,31)

InChI Key

XJFROCIJPWIDOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)O)C

Origin of Product

United States

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